Covalent Selectivity for OTUB1 C23 over C91
In a gel-based activity-based protein profiling (ABPP) screen of a cysteine-reactive library against recombinant OTUB1, EN523 was identified as the top hit. It exhibited the greatest inhibition of OTUB1 labeling by an IA-rhodamine probe [1]. This demonstrates its superior ability to engage the OTUB1 C23 site compared to other library compounds. The screening concentration was 50 μM [1].
| Evidence Dimension | OTUB1 Target Engagement (Inhibition of IA-rhodamine labeling) |
|---|---|
| Target Compound Data | Greatest inhibition (top hit) |
| Comparator Or Baseline | Library of cysteine-reactive covalent ligands |
| Quantified Difference | Greatest inhibition observed among all screened compounds |
| Conditions | Recombinant OTUB1, 50 μM compound, 30 min pre-incubation, followed by 500 nM IA-rhodamine labeling, analyzed by SDS/PAGE |
Why This Matters
Identifies EN523 as the most potent OTUB1-binding ligand from the original discovery screen, providing a clear scientific justification for its selection over other library compounds as the foundational DUBTAC recruiter.
- [1] Henning, N. J., et al. (2022). Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization. Nat Chem Biol, 18(4), 412–421. Figure 2a. View Source
